The compound dCeMM1 was discovered by Georg E. Winter's research team through phenotypic chemical screening. It belongs to a class of compounds known as molecular glue degraders, which differ from traditional proteolysis-targeting chimeras (PROTACs) in that they promote protein-protein interactions without requiring a bivalent ligand structure. Molecular glue degraders enhance the binding between an E3 ubiquitin ligase and a substrate protein, leading to ubiquitination and subsequent degradation .
The synthesis of dCeMM1 involves several steps that typically include:
The synthesis typically requires advanced organic chemistry techniques, including but not limited to:
Understanding the precise three-dimensional structure would require techniques such as X-ray crystallography or NMR spectroscopy, which are often employed in drug design .
dCeMM1 primarily functions through its interaction with the CRL4 DCAF15 ligase complex, leading to the ubiquitination of RBM39. The key reactions include:
This mechanism is distinct from traditional methods as it does not rely on a dedicated substrate receptor but rather induces proximity between components necessary for degradation .
The mechanism by which dCeMM1 operates involves several steps:
Quantitative proteomics has shown that dCeMM1 specifically destabilizes RBM39 while leaving other proteins unaffected, underscoring its selectivity as a molecular glue degrader .
While specific physical properties such as melting point or solubility are not extensively documented for dCeMM1, general characteristics typical for small molecular glue degraders include:
Chemical properties would typically involve reactivity profiles with biological targets, particularly its interactions with proteins involved in ubiquitination processes .
dCeMM1 has significant potential applications in:
The ongoing research into molecular glue degraders like dCeMM1 represents an exciting frontier in targeted therapy development, providing new strategies for modulating protein levels within cells .
Targeted Protein Degradation (TPD) represents a revolutionary therapeutic strategy that eliminates disease-causing proteins by hijacking cellular degradation machinery. Unlike traditional occupancy-driven inhibitors, TPD employs event-driven mechanisms to catalyze the destruction of pathogenic proteins, offering advantages such as:
Two primary cellular systems are exploited for TPD:
Table 1: Key TPD Strategies and Their Characteristics
Strategy | Molecular Weight | Mechanism | Key Limitations |
---|---|---|---|
PROTAC | >800 Da | Heterobifunctional chimeras linking POI and E3 | Poor cell permeability, PK challenges |
Molecular Glues | <500 Da | Monovalent inducers of neo-protein interfaces | Limited rational design approaches |
Lysosomal TPD | Variable | Recruitment to lysosome-tethering receptors | Delivery efficiency challenges |
Molecular Glue Degraders (MGDs) are monovalent small molecules that induce or stabilize protein-protein interactions (PPIs) between E3 ubiquitin ligases and target proteins, leading to ubiquitination and proteasomal degradation. Their advantages include:
Historically, MGDs like thalidomide and its derivatives (lenalidomide, pomalidomide) were discovered serendipitously. These immunomodulatory drugs (IMiDs) redirect CRBN E3 ligase activity toward transcription factors IKZF1/3 [4] [8]. Similarly, anticancer sulfonamides (e.g., indisulam) were later identified as DCAF15-directed glues degrading RBM39 [2] [8].
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